molecular formula C11H12O2 B1266882 1-[3-(Allyloxy)phenyl]ethanone CAS No. 58621-54-8

1-[3-(Allyloxy)phenyl]ethanone

Cat. No. B1266882
Key on ui cas rn: 58621-54-8
M. Wt: 176.21 g/mol
InChI Key: ZRQBATDEVGIBAS-UHFFFAOYSA-N
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Patent
US07119205B2

Procedure details

To solution of 3-hydroxyacetophenone (2.140 g, 15.72 mmol) in acetone (100 mL) was added potassium carbonate (4.344 g, 31.43 mmol), and 3-bromo-propene (2.282 g, 18.86 mmol) and the reaction was stirred at room temperature for 16 h. The solvent was removed in vacuo and water (25 mL) was added to the reaction mixture and then extracted with ethyl acetate (3×60 mL). The organic extracts were washed with brine (15 mL), dried (Na2SO4) and concentrated to give the title compound which was used as is in the next step.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
4.344 g
Type
reactant
Reaction Step One
Quantity
2.282 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].C(=O)([O-])[O-].[K+].[K+].Br[CH2:18][CH:19]=[CH2:20]>CC(C)=O>[CH2:20]([O:10][C:8]1[CH:9]=[C:4]([C:2](=[O:3])[CH3:1])[CH:5]=[CH:6][CH:7]=1)[CH:19]=[CH2:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
4.344 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.282 g
Type
reactant
Smiles
BrCC=C
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo and water (25 mL)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×60 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C=C)OC=1C=C(C=CC1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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